molecular formula C12H14ClN3O2 B1435631 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride CAS No. 1803601-54-8

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride

Cat. No.: B1435631
CAS No.: 1803601-54-8
M. Wt: 267.71 g/mol
InChI Key: UHISHVKFAPIUKU-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride: is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both morpholine and oxadiazole moieties contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can bind to specific protein domains, influencing protein conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By influencing gene expression, this compound can alter the expression levels of key regulatory proteins, thereby affecting cellular metabolism and function. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional activity. These molecular interactions are critical for understanding the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are essential for determining the optimal usage and storage conditions for the compound in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while exerting significant therapeutic benefits, such as tumor growth inhibition. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions:

Major Products Formed:

    Oxidized Derivatives: Products formed through oxidation of the oxadiazole ring.

    Reduced Analogs: Products formed through reduction of the oxadiazole ring.

    Substituted Derivatives: Products formed through substitution reactions on the phenyl ring.

Comparison with Similar Compounds

  • 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
  • 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
  • 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)morpholine hydrochloride

Comparison:

Properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISHVKFAPIUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
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3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
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